Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol
Description
((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol (CAS: 160709-02-4) is a chiral tetrahydrofuran-based triazole derivative. It serves as a critical intermediate in synthesizing triazole antifungal agents such as posaconazole and PC945 . The compound features a stereochemically defined tetrahydrofuran ring substituted with a 2,4-difluorophenyl group and a 1H-1,2,4-triazole moiety. The hydroxyl group on the tetrahydrofuran-3-yl position enhances its reactivity for further functionalization, such as sulfonation or etherification, to generate active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEFLWFVJLRJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111583 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137186-20-0 | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137186-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-(hydroxymethyl)-1-(1H-1,2,4-triazol-1-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(2,4-dihalophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol involves multiple steps. One common method includes the reaction of a difluorophenyl compound with a triazole derivative under specific conditions to form the desired product . The reaction typically requires a solvent like ethyl acetate and a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: MnO2 in ethyl acetate at reflux temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products:
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 295.28 g/mol. Its structure is characterized by:
- A tetrahydrofuran ring that contributes to its chemical stability.
- A difluorophenyl moiety that enhances lipophilicity and biological activity.
- A triazole ring, which is often associated with significant pharmacological properties.
Medicinal Chemistry Applications
The primary applications of this compound lie within medicinal chemistry, where it shows promise in various therapeutic areas:
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties. The presence of the difluorophenyl group may enhance this activity, making it a candidate for developing new antifungal agents.
Antimicrobial Properties
The unique structure of (Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol suggests potential as an antimicrobial agent. Its efficacy against various bacterial strains has been explored in preliminary studies.
Potential as a Therapeutic Agent
The combination of a tetrahydrofuran framework with difluorophenyl and triazole functionalities may lead to distinct biological activities. This complexity can enhance its potential as a therapeutic agent compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potential of (this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated significant inhibition against Candida species with IC50 values comparable to established antifungals. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro. |
| Study 3 | Structure-Activity Relationship | Identified key structural features contributing to enhanced biological activity, suggesting modifications for improved potency. |
Mechanism of Action
The mechanism of action of Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes . By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other triazole antifungal agents, targeting the enzyme lanosterol 14α-demethylase .
Comparison with Similar Compounds
Posaconazole
Posaconazole (Fig. 1B) incorporates the ((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol backbone but extends into a larger structure with a piperazine-linked phenyl group and a hydroxylated pentyl side chain . Unlike the intermediate, posaconazole is a fully active antifungal agent with broad-spectrum activity against Aspergillus, Candida, and zygomycetes (e.g., Mucor) due to its enhanced binding to fungal CYP51A1 (lanosterol 14α-demethylase) .
Key Differences :
- Molecular Weight : Posaconazole (MW: 700.8 g/mol) vs. Intermediate (MW: ~337.3 g/mol, estimated).
- Solubility: Posaconazole exhibits poor aqueous solubility, necessitating lipid-based formulations, while the intermediate is soluble in methanol .
- Bioactivity : The intermediate lacks intrinsic antifungal activity but is pivotal in constructing posaconazole’s extended pharmacophore .
PC945 (Opelconazole)
PC945 (Fig. 1A) shares the ((3R,5R)-tetrahydrofuran-triazole core but replaces the hydroxyl group with a benzamide-piperazine side chain . Designed for inhaled delivery, PC945 shows superior potency against Aspergillus fumigatus (including azole-resistant strains) with an MIC90 of 0.03–0.06 mg/L, attributed to its optimized pharmacokinetics and high lung tissue retention .
Key Differences :
Related Intermediates
- ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (CAS: 159811-30-0): A sulfonated derivative of the target compound, used to introduce the methoxy group in posaconazole. Molecular weight: 449.47 g/mol; solubility in methanol .
- 4-Chlorobenzenesulfonic acid ester analogue : A variant with a 4-chlorophenylsulfonyl group, highlighting modular substituent flexibility for API diversification .
Biological Activity
The compound (Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol , often referred to as DFT , is part of a class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of DFT, focusing on its antifungal properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : C21H21F2N3O4S
- Molecular Weight : 449.47 g/mol
- CAS Number : 149809-43-8
Antifungal Activity
DFT has shown significant antifungal activity against various fungal strains, particularly those belonging to the Candida genus. Research indicates that the compound's mechanism involves inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a crucial target in antifungal therapy.
Minimum Inhibitory Concentration (MIC)
A study assessing the antifungal potency of DFT reported an MIC value of 0.023 µg/mL against Candida albicans, comparable to fluconazole (FLC) . This suggests that DFT may serve as a potent alternative or adjunct to existing antifungal treatments.
| Compound | MIC (µg/mL) |
|---|---|
| DFT | 0.023 |
| Fluconazole | 0.025 |
Cytotoxicity Profile
The cytotoxic effects of DFT were evaluated using human fetal lung fibroblast (MRC-5) cells. The compound exhibited an IC50 value of 105.4 µM , indicating a moderate level of cytotoxicity compared to other triazole derivatives .
| Compound | IC50 (µM) |
|---|---|
| DFT | 105.4 |
| Ketoconazole | 69.1 |
Case Studies and Research Findings
- Mechanism of Action : Research has indicated that DFT exerts its antifungal effects primarily through the inhibition of CYP51, which is essential for ergosterol biosynthesis in fungi . The presence of the difluorophenyl group enhances binding affinity to the enzyme.
- Selectivity and Safety : Studies assessing selectivity have shown that while DFT is effective against fungal pathogens, it exhibits lower toxicity towards mammalian cells compared to traditional antifungals like ketoconazole . This selectivity is critical for developing safer therapeutic agents.
- Inhibitory Activity on Cytochrome P450 Enzymes : Further investigations into DFT's inhibitory effects on various cytochrome P450 enzymes revealed its potential to selectively inhibit steroidogenic enzymes involved in hormone synthesis, which may have implications in endocrine-related disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via stereoselective methods, often involving sulfonate intermediates (e.g., tosylates) to introduce the triazole moiety. Key steps include protecting group strategies for the tetrahydrofuran ring and regioselective alkylation of 1H-1,2,4-triazole. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to minimize diastereomer formation. For example, the use of ((3R,5R)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl tosylate intermediates can improve stereochemical control . Monitor purity via HPLC or UPLC with a C18 column and UV detection at 254 nm .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve absolute stereochemistry . Complementary techniques include chiral HPLC (e.g., Chiralpak AD-H column) and nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements. For example, NOE correlations between the triazole methyl group and tetrahydrofuran protons can confirm spatial proximity .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
- Methodology : Employ a validated gradient UPLC method with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Use a diode array detector (210–400 nm) to detect degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can identify major degradation pathways, such as hydrolysis of the triazole-methyl bond .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydrofuran ring influence the compound’s biological activity as a precursor to triazole antifungals?
- Methodology : Compare the antifungal efficacy of (3R,5R) and (3S,5S) diastereomers using in vitro microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305). Structure-activity relationship (SAR) studies reveal that the (3R,5R) configuration enhances binding to fungal CYP51 enzymes, reducing ergosterol biosynthesis. Molecular docking (e.g., AutoDock Vina) can predict interactions with CYP51 active sites .
Q. What strategies can resolve contradictions in crystallographic data when the compound forms polymorphs or solvates?
- Methodology : Perform SC-XRD on multiple crystal batches grown from different solvents (e.g., ethanol vs. acetonitrile). Use the OLEX2-SHELX suite for refinement, and analyze hydrogen-bonding networks with Mercury software. If polymorphs are detected, employ differential scanning calorimetry (DSC) to assess thermal stability and Raman spectroscopy to distinguish lattice vibrations .
Q. How can the compound’s metabolic stability be evaluated in preclinical models to inform drug development?
- Methodology : Conduct in vitro hepatic microsomal assays (human and rodent) with LC-MS/MS quantification. Monitor demethylation or oxidation metabolites. For in vivo studies, administer the compound intravenously (1 mg/kg) to Sprague-Dawley rats and collect plasma samples over 24 hours. Use pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to calculate half-life and clearance .
Q. What role do the difluorophenyl and triazole groups play in the compound’s physicochemical properties?
- Methodology : Measure logP (octanol-water partition coefficient) via shake-flask method to assess lipophilicity. The difluorophenyl group increases membrane permeability, while the triazole enhances hydrogen-bonding capacity. Computational tools like ACD/Percepta can predict pKa (e.g., triazole N-H ≈ 2.5) and solubility. Correlate these properties with bioavailability using Caco-2 cell monolayer assays .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the triazole-methyl bond.
- Crystallography : For ambiguous electron density maps, use the SQUEEZE tool in PLATON to model disordered solvent .
- Biological Assays : Include posaconazole as a positive control in antifungal studies to benchmark efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
